(1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate
Overview
Description
1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol is a triacylglycerol compound that contains myristic acid, oleic acid, and palmitic acid at the sn-1, sn-2, and sn-3 positions, respectively . This compound is found in various natural sources, including butterfat and the fat body of male bumblebees . It has also been identified as a minor triacylglycerol preserved in the subcutaneous fat of the 5,300-year-old Iceman mummy .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol can be synthesized through esterification reactions involving myristic acid, oleic acid, and palmitic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The process may include additional purification steps such as distillation or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fatty acid peroxides.
Hydrolysis: It can be hydrolyzed to yield free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols under the influence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes.
Major Products Formed
Oxidation: Fatty acid peroxides.
Hydrolysis: Free fatty acids (myristic acid, oleic acid, palmitic acid) and glycerol.
Transesterification: Methyl esters of the fatty acids and glycerol.
Scientific Research Applications
1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol involves its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes. The compound may also influence membrane fluidity and signaling pathways related to lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-glycerol: Contains linoleic acid instead of oleic acid.
1-Oleoyl-2-Palmitoyl-sn-glycero-3-Phosphocholine: A phospholipid with similar fatty acid composition.
1-Oleoyl-2-Palmitoyl-rac-glycerol: Similar structure but lacks the myristic acid component.
Uniqueness
1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol is unique due to its specific combination of myristic acid, oleic acid, and palmitic acid, which imparts distinct physical and chemical properties. This unique composition makes it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(1-hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-24-25-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h24-25,48H,4-23,26-47H2,1-3H3/b25-24- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCHFSAGWHHCGP-IZHYLOQSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H96O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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